molecular formula C6H9N3O2 B1614789 3-Isoxazolecarboxylic acid, 5-methyl-, 2-methylhydrazide CAS No. 89465-06-5

3-Isoxazolecarboxylic acid, 5-methyl-, 2-methylhydrazide

Cat. No.: B1614789
CAS No.: 89465-06-5
M. Wt: 155.15 g/mol
InChI Key: ZFLPNZSUWANLDK-UHFFFAOYSA-N
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Description

3-Isoxazolecarboxylic acid, 5-methyl-, 2-methylhydrazide is a chemical compound belonging to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isoxazolecarboxylic acid, 5-methyl-, 2-methylhydrazide typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the nitrogen atom in the isoxazole ring.

    Reduction: Reduction reactions can target the carbonyl group in the hydrazide moiety.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrogen atom of the hydrazide group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products:

    Oxidation: Products may include oximes and nitriles.

    Reduction: Products may include amines and alcohols.

    Substitution: Products depend on the nucleophile used but can include various substituted hydrazides.

Scientific Research Applications

3-Isoxazolecarboxylic acid, 5-methyl-, 2-methylhydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Isoxazolecarboxylic acid, 5-methyl-, 2-methylhydrazide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes and receptors involved in various biological pathways.

    Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and microbial growth.

Comparison with Similar Compounds

Uniqueness: 3-Isoxazolecarboxylic acid, 5-methyl-, 2-methylhydrazide is unique due to its specific hydrazide functional group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

N',5-dimethyl-1,2-oxazole-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-4-3-5(9-11-4)6(10)8-7-2/h3,7H,1-2H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFLPNZSUWANLDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90237747
Record name 3-Isoxazolecarboxylic acid, 5-methyl-, 2-methylhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90237747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89465-06-5
Record name 3-Isoxazolecarboxylic acid, 5-methyl-, 2-methylhydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089465065
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Isoxazolecarboxylic acid, 5-methyl-, 2-methylhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90237747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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